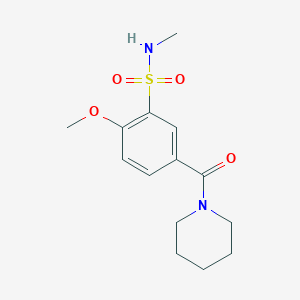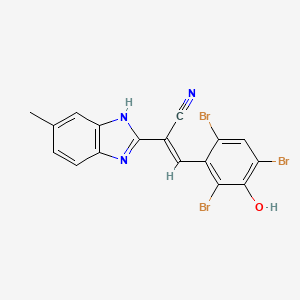
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzamide, also known as H-89, is a potent and selective inhibitor of protein kinase A (PKA). PKA is a key regulator of cellular processes such as metabolism, gene expression, and cell growth. H-89 has been widely used in scientific research to investigate the role of PKA in various cellular processes.
Mechanism of Action
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzamide is a potent and selective inhibitor of PKA. It binds to the catalytic subunit of PKA and prevents its activation by cyclic AMP (cAMP). PKA is activated by cAMP, which binds to the regulatory subunit of PKA and causes the catalytic subunit to dissociate and become active. This compound prevents this activation by binding to the catalytic subunit and preventing its dissociation from the regulatory subunit.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of a number of cellular proteins, including ion channels, transcription factors, and enzymes. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in some cancer cells. In addition, this compound has been shown to inhibit the contraction of smooth muscle cells and to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzamide in lab experiments is its potency and selectivity for PKA. It is a highly specific inhibitor of PKA and does not affect other kinases. This makes it a useful tool for studying the role of PKA in various cellular processes. However, one limitation of using this compound is its potential for off-target effects. It has been shown to inhibit other kinases at high concentrations, which can complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for research on 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzamide. One area of interest is the role of PKA in cancer. This compound has been shown to inhibit the growth of cancer cells and to induce apoptosis in some cancer cells, suggesting that PKA may be a potential target for cancer therapy. Another area of interest is the role of PKA in neurodegenerative diseases. PKA has been implicated in the regulation of neuronal survival and synaptic plasticity, and this compound has been used to study the effects of PKA inhibition on these processes. Finally, there is interest in developing more potent and selective inhibitors of PKA, which could be useful for studying the role of PKA in various cellular processes and for developing new therapies for diseases.
Synthesis Methods
The synthesis of 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzamide involves a series of chemical reactions starting from 2-methoxybenzoic acid. The first step is the conversion of 2-methoxybenzoic acid to 2-methoxybenzoyl chloride using thionyl chloride. The resulting 2-methoxybenzoyl chloride is then reacted with 3,4-dihydroisoquinoline in the presence of a base to form the corresponding amide. The amide is then sulfonated using chlorosulfonic acid to give this compound (this compound).
Scientific Research Applications
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzamide has been widely used in scientific research to investigate the role of PKA in various cellular processes. PKA is known to be involved in the regulation of metabolism, gene expression, and cell growth, and this compound has been used to study the effects of PKA inhibition on these processes. This compound has also been used to study the role of PKA in signal transduction pathways and in the regulation of ion channels.
properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-23-16-7-6-14(10-15(16)17(18)20)24(21,22)19-9-8-12-4-2-3-5-13(12)11-19/h2-7,10H,8-9,11H2,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMNIIJYIYGWLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-methoxyphenoxy)methyl]-N-[(2S)-pyrrolidin-2-ylmethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5343426.png)
![methyl 5-methyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5343432.png)
![[3-(2,4-difluorobenzyl)-1-quinoxalin-2-ylpiperidin-3-yl]methanol](/img/structure/B5343437.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5343448.png)


![methyl 3-({3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5343476.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5343483.png)

![N-(2-(4-fluorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5343495.png)
![methyl 2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5343498.png)
![2-({4-bromo-2-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5343516.png)
![N-1-adamantyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5343525.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1-naphthylbutanamide](/img/structure/B5343538.png)